2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid
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Description
“2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 590395-60-1. It has a linear formula of C12 H13 Cl O5 . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) . This indicates that the compound contains a chloro group attached to a phenyl ring, which also carries an ethoxy group and a formyl group. The phenyl ring is further linked to a propanoic acid moiety .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 272.68 g/mol . It is a solid substance stored at room temperature .Scientific Research Applications
Herbicide Detection and Analysis
- A study developed a sensitive method for determining phenoxy herbicides like 4-chloro-2-methylphenoxy propanoic acid in water, utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This method was effective in detecting low concentrations in real samples (Nuhu et al., 2012).
Biological Activity Studies
- Research on 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, similar to the compound , revealed their ability to block chloride membrane conductance in rat striated muscle. This study explored the influence of a second aryloxy moiety in the side-chain on biological activity (Carbonara et al., 2001).
Lignin Degradation
- Laccase from Coriolus versicolor was used to oxidize a lignin substructure model compound related to 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, resulting in various products. This study highlighted the potential of laccase in lignin degradation and polymerization processes (Kawai et al., 1999).
Renewable Building Block for Material Science
- Phloretic acid, a compound related to this compound, was explored as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This research provides insights into sustainable alternatives for material science applications (Trejo-Machin et al., 2017).
Chiral Analysis of Herbicides
- The direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid was achieved using high-performance liquid chromatography, demonstrating its potential in chiral analysis of phenoxypropionate herbicides (Blessington & Crabb, 1989).
Anti-inflammatory Activities
- New phenolic compounds were isolated from Eucommia ulmoides Oliv., one of which, 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, exhibited modest inhibitory activity against NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVVBDFOFCEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392482 |
Source
|
Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590395-60-1 |
Source
|
Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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